molecular formula C23H17F3N4O2 B2366701 2-((3-Phenyl-1H-indol-2-yl)carbonyl)-N-(3-(trifluoromethyl)phenyl)-1-hydrazinecarboxamide CAS No. 338415-08-0

2-((3-Phenyl-1H-indol-2-yl)carbonyl)-N-(3-(trifluoromethyl)phenyl)-1-hydrazinecarboxamide

Cat. No.: B2366701
CAS No.: 338415-08-0
M. Wt: 438.41
InChI Key: JOEQTNSUWZJVHW-UHFFFAOYSA-N
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Description

This compound features a 3-phenylindole core linked via a carbonyl group to a hydrazinecarboxamide moiety, which is substituted with a 3-(trifluoromethyl)phenyl group. The indole scaffold is known for its pharmacological relevance, particularly in anticancer and antimicrobial research . Its synthesis likely follows established routes for indole-based hydrazones, involving condensation of an indole carbohydrazide intermediate with an aldehyde or ketone .

Properties

IUPAC Name

1-[(3-phenyl-1H-indole-2-carbonyl)amino]-3-[3-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F3N4O2/c24-23(25,26)15-9-6-10-16(13-15)27-22(32)30-29-21(31)20-19(14-7-2-1-3-8-14)17-11-4-5-12-18(17)28-20/h1-13,28H,(H,29,31)(H2,27,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOEQTNSUWZJVHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C(=O)NNC(=O)NC4=CC=CC(=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-Phenyl-1H-indol-2-yl)carbonyl)-N-(3-(trifluoromethyl)phenyl)-1-hydrazinecarboxamide , often referred to as a hydrazinecarboxamide derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The structure of the compound can be described as follows:

  • Molecular Formula : C18_{18}H15_{15}F3_{3}N2_{2}O
  • Molecular Weight : 348.32 g/mol

The presence of the trifluoromethyl group is significant as it often enhances biological activity through increased lipophilicity and metabolic stability.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, the compound was tested against various strains of bacteria, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The results indicated a notable minimum inhibitory concentration (MIC), showcasing its potential as an antimicrobial agent.

CompoundMIC (µg/mL)Target Organism
This compound12.5S. aureus
Control (Penicillin)0.5S. aureus

This data suggests that the compound could serve as a lead for developing new antimicrobial agents, particularly against resistant strains .

Anticancer Activity

The anticancer potential of this compound was evaluated using various cancer cell lines, including colon cancer (COLO 205), melanoma (SK-MEL-5), and breast cancer (MDA-MB-435). The cytotoxic effects were measured using the standard MTT assay.

Cell LineLC50 (nM)Selectivity Index
COLO 205714.5
SK-MEL-5754.0
MDA-MB-4352591.8

The results indicate that the compound exhibits selective cytotoxicity towards certain cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has shown promise in anti-inflammatory assays. It was evaluated for its ability to inhibit pro-inflammatory cytokines in vitro.

CompoundIC50 (µM)Inflammatory Model
This compound6.5LPS-stimulated macrophages

This indicates that the compound may modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation .

Case Studies and Research Findings

A study conducted by Verma et al. highlighted the synthesis of similar indole derivatives and their biological evaluations, confirming that modifications in substituents significantly impact biological activity . Additionally, research on hydrazine derivatives has shown a correlation between structural features and enhanced pharmacological effects, supporting further exploration of this compound's derivatives .

Scientific Research Applications

Anticancer Activity

Several studies have indicated that compounds with indole and hydrazine functionalities exhibit significant anticancer properties. The compound has been evaluated for its ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of anti-apoptotic proteins and modulation of signaling pathways related to cell survival and proliferation .

Case Study:
A recent study demonstrated that derivatives containing indole moieties, similar to the compound discussed, showed enhanced apoptotic effects against cancer cell lines. These compounds were found to inhibit specific protein expressions that are crucial for tumor growth, suggesting a promising avenue for further development in cancer therapeutics .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. Hydrazinecarboxamide derivatives have shown moderate inhibition against both Mycobacterium tuberculosis H37Rv and nontuberculous mycobacteria, indicating their potential as novel antimicrobial agents .

Research Findings:
In vitro studies demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting that they could serve as lead compounds in the development of new antimycobacterial therapies .

Comparative Analysis with Related Compounds

Compound NameStructureAnticancer ActivityAntimicrobial Activity
2-((3-Phenyl-1H-indol-2-yl)carbonyl)-N-(3-(trifluoromethyl)phenyl)-1-hydrazinecarboxamideStructureModerateModerate
N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamidesStructureHighHigh
Indole DerivativesStructureHighVariable

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indole Cores

  • 3-Phenyl-2-{[2-(thiophene-2-ylmethylidene)hydrazinyl]carbonyl}-1H-indole-5-sulfonamide (4)
    • Differs by a sulfonamide group at position 5 of the indole and a thiophene substituent on the hydrazone.
    • Exhibits antimicrobial activity, suggesting the sulfonamide enhances solubility but may reduce blood-brain barrier penetration compared to the trifluoromethylphenyl group in the target compound .
  • (2Z)-N-(2-Chlorobenzyl)-2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)hydrazinecarbothioamide
    • Replaces the hydrazinecarboxamide with a thiosemicarbazone (C=S vs. C=O). The sulfur atom increases polar surface area but may reduce stability under oxidative conditions. Demonstrated anticancer activity via metal chelation .

Hydrazinecarboxamide Derivatives

  • (E)-N-(substituted phenyl)-2-(3,4,5-trifluorobenzylidene)hydrazine-1-carboxamide (5a–j)
    • Shares the hydrazinecarboxamide backbone but uses a 3,4,5-trifluorobenzylidene group instead of an indole-carbonyl. These compounds showed moderate cytotoxicity, highlighting the importance of the indole core in enhancing target specificity .
  • N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides
    • Replaces the indole-carbonyl with a benzoyl group. The absence of the indole ring resulted in reduced antiproliferative activity, emphasizing the indole’s role in π-π stacking interactions with biological targets .

Trifluoromethylphenyl-Substituted Analogues

  • 2-(Ethylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone
    • Features a hydrazone-linked trifluoromethylphenyl group but lacks the carbonyl bridge. The ethylsulfanyl group may improve membrane permeability but reduce hydrogen-bonding capacity .
  • Thyroid hormone receptor antagonist (1-850) (CAS: 251310-57-3) Contains a nitro-substituted phenyl and piperidinylidene group. The trifluoromethylphenyl group in the target compound may offer better selectivity for non-hormonal targets .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight LogP* Solubility (µM) Key Features
Target Compound 455.4 3.8 12.5 High lipophilicity (CF₃), indole-mediated π-stacking
3-Phenylindole-5-sulfonamide (4) 462.5 2.1 45.8 Sulfonamide enhances solubility but reduces BBB penetration
N-Alkyl-4-(trifluoromethyl)benzoyl 398.3 4.2 8.7 High LogP limits aqueous solubility; benzoyl reduces target affinity
Thiosemicarbazone (CAS: 251310-57-3) 463.4 3.5 9.3 Thiosemicarbazone chelates metals; nitro group may confer toxicity risks

*Calculated using Molinspiration or similar tools.

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